molecular formula C24H25N3O5 B10869493 4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate

4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate

Cat. No.: B10869493
M. Wt: 435.5 g/mol
InChI Key: XUJMEDDEDMTWDQ-UHFFFAOYSA-N
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Description

4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group and a dibenzo[b,e][1,4]diazepin moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as triethylamine and solvents like ethanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The acetate moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrazine derivatives, triethylamine, and various solvents . The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group and the dibenzo[b,e][1,4]diazepin moiety can bind to various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular pathways and biological processes .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-(6,9,9-trimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetate

InChI

InChI=1S/C24H25N3O5/c1-15-23-19(12-24(2,3)13-21(23)28)25-18-6-4-5-7-20(18)26(15)14-22(29)32-17-10-8-16(9-11-17)27(30)31/h4-11,15,25H,12-14H2,1-3H3

InChI Key

XUJMEDDEDMTWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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